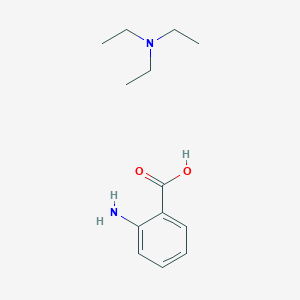
Diformyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diformyl peroxide is an organic peroxide with the chemical formula C2H2O4 It is a relatively simple peroxide, consisting of two formyl groups (HCO) bonded to a peroxide linkage (O-O)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diformyl peroxide can be synthesized through the reaction of formic acid with hydrogen peroxide under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the peroxide bond. The general reaction is as follows:
HCOOH+H2O2→HCO-O-O-CHO+H2O
Industrial Production Methods
Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure the safe and efficient formation of the compound. The use of continuous flow reactors can help in maintaining these conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diformyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to formic acid and hydrogen peroxide.
Decomposition: It can decompose to form carbon dioxide and water, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alkenes and alcohols. Conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Decomposition: Elevated temperatures or exposure to UV light can induce decomposition.
Major Products
Oxidation: Products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: Products include formic acid and hydrogen peroxide.
Decomposition: Products are carbon dioxide and water.
Wissenschaftliche Forschungsanwendungen
Diformyl peroxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the polymer industry as a polymerization initiator and in the production of various chemical intermediates.
Wirkmechanismus
Diformyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) is relatively weak and can easily break, forming reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then interact with various molecular targets, leading to oxidative damage or the initiation of polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrogen peroxide (H2O2): A simpler peroxide with similar oxidizing properties but less stability.
Benzoyl peroxide (C14H10O4): A more complex peroxide used in acne treatment and polymerization processes.
Dicumyl peroxide (C18H22O2): Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness
Diformyl peroxide is unique due to its relatively simple structure and high reactivity. It offers a balance between the stability of hydrogen peroxide and the complexity of more substituted peroxides like benzoyl peroxide and dicumyl peroxide. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13204-61-0 |
|---|---|
Molekularformel |
C2H2O4 |
Molekulargewicht |
90.03 g/mol |
IUPAC-Name |
formyloxy formate |
InChI |
InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H |
InChI-Schlüssel |
YOUYWVQGYBDAKE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)OOC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


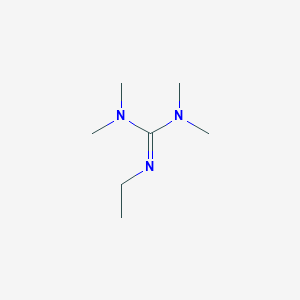





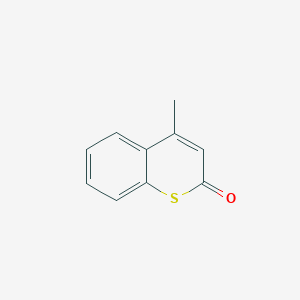

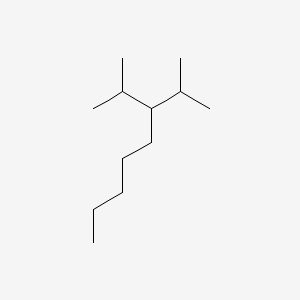
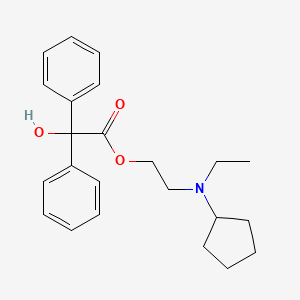
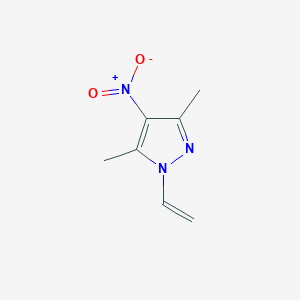
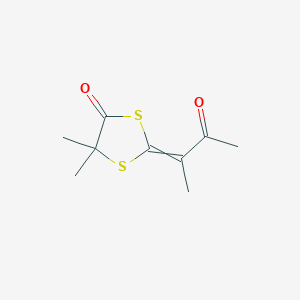
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
